![molecular formula C13H17N3O4S B7579579 2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579579.png)
2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid, also known as OTAVA-BB 1204782, is a chemical compound that has been widely studied for its potential applications in scientific research. In
Mechanism of Action
The mechanism of action of 2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial and viral enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid exhibits low toxicity and has no significant effect on mammalian cells. However, it has been shown to have a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antiviral activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid is its broad spectrum of antimicrobial activity, which makes it a useful tool for studying the mechanisms of bacterial and viral infections. However, its low solubility in aqueous solutions and limited stability in biological fluids can be a limitation for some experiments.
Future Directions
There are several potential future directions for research on 2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid. One area of interest is the development of new antibiotics and antiviral drugs based on this compound. Another potential direction is the exploration of its potential applications in cancer research, as some studies have suggested that it may have anticancer properties. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid involves the reaction of 2-mercaptothiazole with 2-(2-oxoazepan-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid has been studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit antimicrobial, antifungal, and antiviral activity, making it a promising candidate for the development of new antibiotics and antiviral drugs.
properties
IUPAC Name |
2-[[[2-(2-oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c17-10(7-16-5-3-1-2-4-12(16)18)14-6-11-15-9(8-21-11)13(19)20/h8H,1-7H2,(H,14,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWBNKHQFHPEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)NCC2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid |
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